2-[(4-chlorobenzyl)oxy]-3-[(E)-2-(2,4-dichlorophenyl)ethenyl]quinoxaline
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Overview
Description
2-[(4-Chlorobenzyl)oxy]-3-[(E)-2-(2,4-dichlorophenyl)-1-ethenyl]quinoxaline is a complex organic compound characterized by its unique structure, which includes a quinoxaline core substituted with chlorobenzyl and dichlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Chlorobenzyl)oxy]-3-[(E)-2-(2,4-dichlorophenyl)-1-ethenyl]quinoxaline typically involves multiple steps, starting with the preparation of the quinoxaline core. One common method involves the condensation of o-phenylenediamine with a suitable diketone to form the quinoxaline ring. The chlorobenzyl and dichlorophenyl groups are then introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and other advanced technologies can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Chlorobenzyl)oxy]-3-[(E)-2-(2,4-dichlorophenyl)-1-ethenyl]quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce new substituents at specific positions on the quinoxaline ring.
Scientific Research Applications
2-[(4-Chlorobenzyl)oxy]-3-[(E)-2-(2,4-dichlorophenyl)-1-ethenyl]quinoxaline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its specific chemical properties may be beneficial.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[(4-Chlorobenzyl)oxy]-3-[(E)-2-(2,4-dichlorophenyl)-1-ethenyl]quinoxaline involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-[(2,4-Dichlorobenzyl)oxy]benzaldehyde: Shares a similar chlorobenzyl group but differs in the core structure.
7-[(3-Chlorobenzyl)oxy]-2-oxo-2H-chromene-4-carbaldehyde: Contains a chromene core instead of a quinoxaline core.
Uniqueness
2-[(4-Chlorobenzyl)oxy]-3-[(E)-2-(2,4-dichlorophenyl)-1-ethenyl]quinoxaline is unique due to its specific combination of substituents and the quinoxaline core. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C23H15Cl3N2O |
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Molecular Weight |
441.7 g/mol |
IUPAC Name |
2-[(4-chlorophenyl)methoxy]-3-[(E)-2-(2,4-dichlorophenyl)ethenyl]quinoxaline |
InChI |
InChI=1S/C23H15Cl3N2O/c24-17-9-5-15(6-10-17)14-29-23-22(27-20-3-1-2-4-21(20)28-23)12-8-16-7-11-18(25)13-19(16)26/h1-13H,14H2/b12-8+ |
InChI Key |
CVPVEXKIMQIQLS-XYOKQWHBSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)OCC3=CC=C(C=C3)Cl)/C=C/C4=C(C=C(C=C4)Cl)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)OCC3=CC=C(C=C3)Cl)C=CC4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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